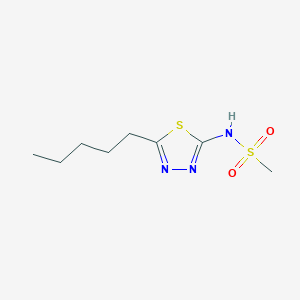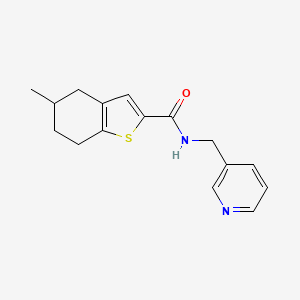![molecular formula C17H16N4O3S B4581811 2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4581811.png)
2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex acetamides involves multiple steps, including the condensation of specific precursors, introduction of substituents through reactions like amidification, and the use of catalytic processes for efficiency and selectivity. A study detailed the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, showcasing a methodological approach to obtain potent compounds through structural modifications (Barlow et al., 1991). Another synthesis pathway involves the reaction of 6-methyluracil with 2-chloromethyltiiran, leading to uracil derivatives that are further modified to achieve desired acetamide structures (Kataev et al., 2021).
Molecular Structure Analysis
Molecular structure analysis focuses on the conformation and bonding within a molecule. For compounds similar to the one , crystal structure analysis provides insights into their folded conformations and intramolecular interactions, such as hydrogen bonds that stabilize the molecule's structure (Subasri et al., 2016). These analyses are essential for understanding the molecule's three-dimensional shape and its implications for reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include nucleophilic substitutions, condensation reactions, and the formation of hydrogen bonds in aqueous environments. For example, the reaction of 2-acetoacetamidopyridines with phosgene leads to novel pyrimidinone derivatives, highlighting the reactivity of similar structures under specific conditions (Yale & Spitzmiller, 1977).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined through experimental studies. For instance, the crystalline structure of related compounds provides information on their stability, solubility in various solvents, and potential for formulation into usable forms (Cai et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are crucial for understanding a compound's behavior in chemical reactions and potential applications. The synthesis and characterization of N-acetoxy derivatives highlight the impact of structural modifications on chemical reactivity and stability, providing insights into the chemical behavior of complex acetamides (Rajagopal et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound belongs to a class of chemicals that have been extensively studied for their potential in creating new therapeutic agents and materials with unique properties. Research has delved into the synthesis of novel compounds derived from similar chemical structures, exploring their anti-inflammatory, analgesic, antimicrobial, and antitumor activities.
Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, including derivatives similar to the chemical structure of interest, have been highlighted for their potential as therapeutic agents due to their high COX-2 selectivity and protective effects against inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Hossan et al. (2012) described the synthesis of pyrimidinone and oxazinone derivatives, utilizing a starting material that leads to compounds with good antibacterial and antifungal activities. This research underscores the chemical's utility in developing new antimicrobial agents, which is critical in the fight against drug-resistant infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Activity : The design and synthesis of derivatives with modifications to the core structure, similar to the compound of interest, have shown potential as antitumor agents. Gangjee et al. (2009) synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, demonstrating significant inhibitory activity against thymidylate synthase and dihydrofolate reductase, pointing towards their use as potential antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Eigenschaften
IUPAC Name |
2-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-21-16(24)12(15(23)19-17(21)25)7-10-8-20(9-14(18)22)13-6-4-3-5-11(10)13/h3-8H,2,9H2,1H3,(H2,18,22)(H,19,23,25)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWDFKWLJUEDCW-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4581728.png)
![1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate](/img/structure/B4581730.png)
![isopropyl 2-{[3-(2-naphthylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4581734.png)
![4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4581742.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4581748.png)
![methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4581750.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4581758.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4581772.png)



![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)
![1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4581828.png)
![4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4581833.png)